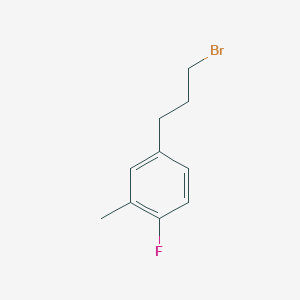
5-(3-Bromopropyl)-2-fluorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(3-Bromopropyl)-2-fluorotoluene is an organic compound characterized by a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-2-fluorotoluene typically involves the bromination of 4-fluoro-3-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
5-(3-Bromopropyl)-2-fluorotoluene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: The major product is 4-fluoro-3-methylbenzoic acid.
Reduction: The major product is 1-(3-Propyl)-4-fluoro-3-methylbenzene.
科学的研究の応用
5-(3-Bromopropyl)-2-fluorotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 5-(3-Bromopropyl)-2-fluorotoluene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The fluorine and methyl groups influence the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
- 1-(3-Bromopropyl)-4-chloro-3-methylbenzene
- 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
- 1-(3-Bromopropyl)-4-fluoro-3-ethylbenzene
Uniqueness
5-(3-Bromopropyl)-2-fluorotoluene is unique due to the presence of both a fluorine atom and a bromopropyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects due to the fluorine atom. These properties make it a valuable compound in various synthetic and research applications.
特性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.10 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-7-9(3-2-6-11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
GKJMTSWQEMGGLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCCBr)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)








![2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)
![4-[(4,5-Diamino-4H-1,2,4-triazol-3-yl)methyl]phenol](/img/structure/B8570119.png)

![6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine](/img/structure/B8570131.png)
![8-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8570137.png)
